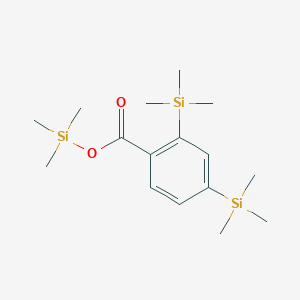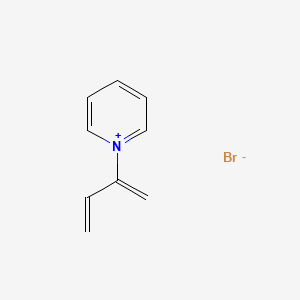![molecular formula C10H13BrOS B12558524 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene CAS No. 188727-96-0](/img/structure/B12558524.png)
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group at the para position and a bromoethylsulfanyl group at the meta position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene typically involves a multi-step process. One common method starts with the bromination of 4-methoxybenzyl alcohol to form 4-methoxybenzyl bromide. This intermediate is then reacted with 2-bromoethanethiol in the presence of a base, such as sodium hydroxide, to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic substitution: The bromoethyl group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromoethyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF), at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products Formed
Nucleophilic substitution: Formation of new substituted benzene derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of ethyl-substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene involves its interaction with specific molecular targets. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules, such as DNA or proteins. This can lead to the inhibition of key biological processes, such as DNA replication or protein function, resulting in cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-{[(2-Bromoethyl)sulfanyl]methyl}benzene: Lacks the methoxy group, resulting in different chemical properties and reactivity.
4-Methoxybenzyl bromide: Lacks the bromoethylsulfanyl group, making it less versatile in synthetic applications.
2-Bromoethyl methyl ether: Contains a different functional group, leading to distinct reactivity and applications.
Uniqueness
1-{[(2-Bromoethyl)sulfanyl]methyl}-4-methoxybenzene is unique due to the presence of both the methoxy and bromoethylsulfanyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .
Propiedades
Número CAS |
188727-96-0 |
|---|---|
Fórmula molecular |
C10H13BrOS |
Peso molecular |
261.18 g/mol |
Nombre IUPAC |
1-(2-bromoethylsulfanylmethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H13BrOS/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-5H,6-8H2,1H3 |
Clave InChI |
QJNZYRNMEHMURS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CSCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[[3-[(4-Benzoyloxy-3-methoxyphenyl)methylidene]-2-oxocyclohexylidene]methyl]-2-methoxyphenyl] benzoate](/img/structure/B12558444.png)



![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)

![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)


![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
